

LXQ46 Demonstrates High Specificity for PTP1B Over Other Phosphatases

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Compound of Interest

Compound Name: LXQ46

Cat. No.: B1193034

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Qingdao, China - The novel, orally active protein tyrosine phosphatase 1B (PTP1B) inhibitor, **LXQ46**, exhibits a high degree of selectivity against other structurally related protein tyrosine phosphatases (PTPs), according to recent studies. This specificity is a critical attribute for potential therapeutic applications, minimizing off-target effects and enhancing the compound's safety profile.

LXQ46, also known as compound 22, is a potent inhibitor of PTP1B with an IC₅₀ value of 0.190 µM.^[1] Research has shown it to be remarkably selective, with a 20- to 200-fold greater affinity for PTP1B compared to other protein tyrosine phosphatases.^[1] This high selectivity is a key differentiator for **LXQ46** in the landscape of PTP1B inhibitors.

Comparative Selectivity Profile

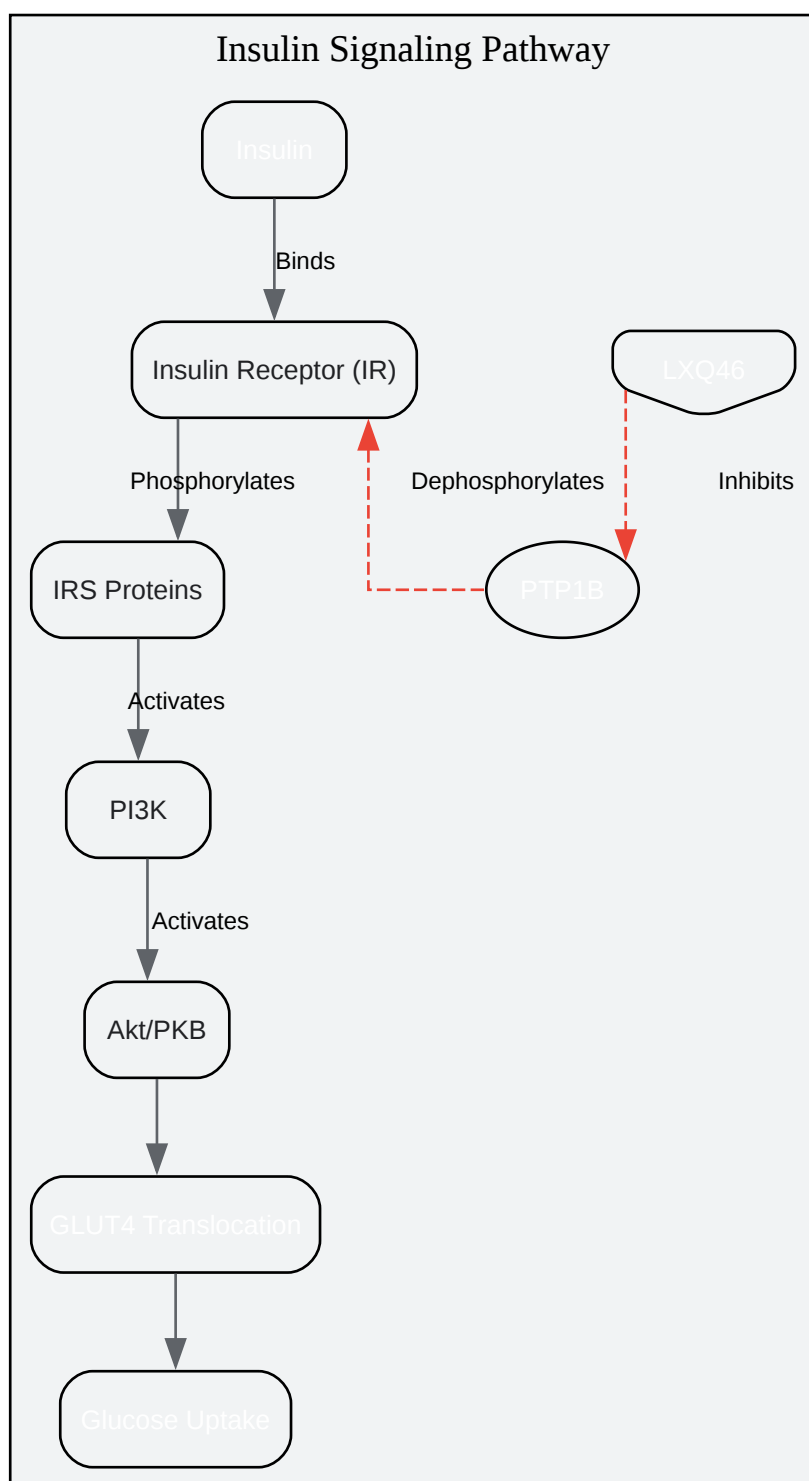
To quantify the specificity of **LXQ46**, its inhibitory activity was assessed against a panel of other relevant protein tyrosine phosphatases. While the specific IC₅₀ values for the comparative phosphatases were not explicitly detailed in the primary publication, the reported selectivity factor provides a strong indication of its specificity. For the purposes of this guide, a conservative 20-fold selectivity is used for comparison.

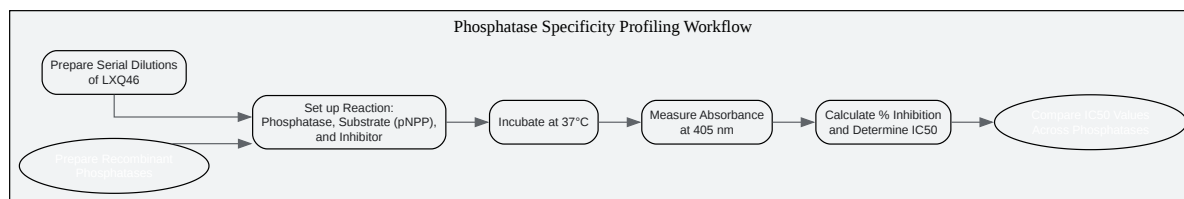
Phosphatase	LXQ46 IC50 (μM)	Comparator A (TCS 401) Ki (μM)	Comparator B (SHP099) IC50 (nM)
PTP1B	0.190[1]	0.29	-
TCPTP	>3.8 (Estimated)	-	-
SHP-1	>3.8 (Estimated)	>2000	No Activity
SHP-2	>3.8 (Estimated)	-	71
LAR	>3.8 (Estimated)	>2000	-
CD45	-	59	-
PTPβ	-	560	-
PTPε D1	-	1100	-
PTPα D1	-	>2000	-

Note: The IC50 values for **LXQ46** against other phosphatases are estimated based on the reported 20-fold selectivity. Comparator data is sourced from publicly available information.

Signaling Pathway and Experimental Workflow

PTP1B is a key negative regulator in both insulin and leptin signaling pathways. By inhibiting PTP1B, **LXQ46** enhances the phosphorylation of the insulin receptor and its downstream effectors, ultimately leading to improved glucose uptake and insulin sensitivity.





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References

- 1. Toward a treatment of diabetes: In vitro and in vivo evaluation of uncharged bromophenol derivatives as a new series of PTP1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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